3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC13480718
Molecular Formula: C11H11BrF3N
Molecular Weight: 294.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrF3N |
|---|---|
| Molecular Weight | 294.11 g/mol |
| IUPAC Name | 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C11H11BrF3N/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2 |
| Standard InChI Key | CDUZVLDITDBLQG-UHFFFAOYSA-N |
| SMILES | C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br |
| Canonical SMILES | C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s structure combines three distinct functional groups:
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Bromine (Br): Positioned at the 3rd carbon of the benzene ring, bromine enhances electrophilic substitution reactivity and serves as a potential site for cross-coupling reactions.
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Trifluoromethyl (CF₃): At the 5th carbon, this group introduces steric bulk and electron-withdrawing effects, influencing solubility and metabolic stability.
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Cyclopropylmethyl (-CH₂C₃H₅): Attached to the nitrogen, this substituent adds conformational rigidity and lipophilicity, potentially modulating bioavailability.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Parent Compound Synthesis
The synthesis of 3-bromo-5-(trifluoromethyl)aniline, as detailed in Patent CN101168510A , involves five steps:
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Acetylation: 4-Bromo-2-trifluro toluidine reacts with acetic anhydride to form an acetamide derivative (yield: 98%).
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Nitration: Introduction of a nitro group using nitric acid in sulfuric acid.
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Deacetylation: Hydrolysis with hydrochloric acid regenerates the amine.
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Deamination: Diazotization followed by phosphoric acid treatment removes the amino group.
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Reduction: Iron powder in acetic acid reduces intermediates to the final product (total yield: 43%).
Derivatization to Target Compound
To introduce the cyclopropylmethyl group, two plausible routes are proposed:
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N-Alkylation: Reacting 3-bromo-5-(trifluoromethyl)aniline with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of cyclopropylmethylamine with a brominated precursor.
Table 2: Comparative Reaction Conditions
| Method | Reagents/Catalysts | Challenges |
|---|---|---|
| N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃ | Low reactivity due to electron-withdrawing groups |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Requires specialized catalysts |
Physicochemical Properties
Thermal and Solubility Profiles
Based on the parent compound’s data :
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Melting Point: Estimated 180–190°C (lower than parent’s 221°C due to increased lipophilicity).
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Boiling Point: ~300°C (extrapolated).
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Solubility:
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Water: <0.1 mg/mL (highly insoluble).
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Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.
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Spectroscopic Data
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¹H NMR: Expected signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.2 ppm (-CH₂- of cyclopropane), δ 1.0–1.5 ppm (cyclopropyl CH₂).
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¹³C NMR: Peaks for CF₃ (~120 ppm), Br-substituted carbons (~110 ppm), and cyclopropane carbons (~10–15 ppm).
Pharmacological and Industrial Applications
Anticancer Drug Intermediate
The parent compound is a recognized intermediate in novel anticancer therapies . The cyclopropylmethyl variant may enhance:
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Blood-Brain Barrier Penetration: Due to increased lipophilicity.
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Metabolic Stability: CF₃ groups resist oxidative degradation.
Future Research Directions
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Synthetic Optimization: Screen catalysts for efficient N-alkylation.
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Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.
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Crystallography: Resolve 3D structure to guide drug design.
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